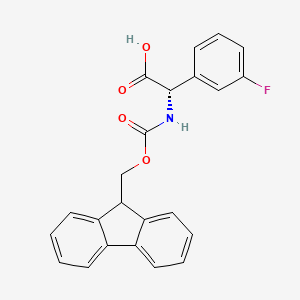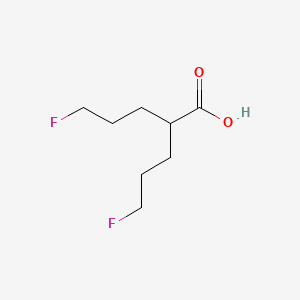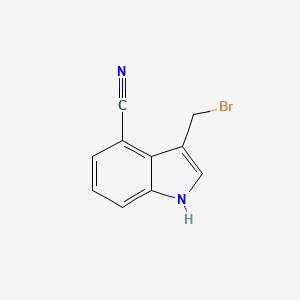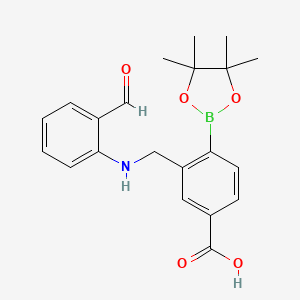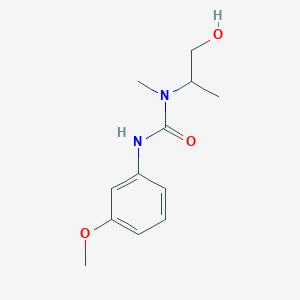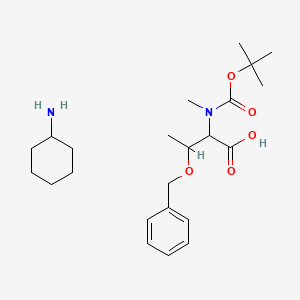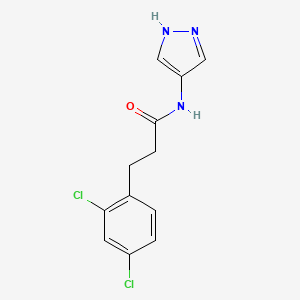
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a dichlorophenyl group and a pyrazolyl group attached to a propanamide backbone
Méthodes De Préparation
The synthesis of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide can be compared with similar compounds such as:
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-3-yl)propanamide: Differing in the position of the pyrazolyl group, this compound may exhibit different chemical and biological properties.
3-(2,4-dichlorophenyl)-N-(1H-imidazol-4-yl)propanamide: Featuring an imidazole ring instead of a pyrazole ring, this compound may have distinct reactivity and applications.
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)butanamide: With an extended carbon chain, this compound may show variations in its physical and chemical properties.
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-3-1-8(11(14)5-9)2-4-12(18)17-10-6-15-16-7-10/h1,3,5-7H,2,4H2,(H,15,16)(H,17,18) |
Clé InChI |
BNMAHAFVDJEKDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






